REACTION_CXSMILES
|
NC(CO)(CO)CO.C(N(CCO)CCO)CO.[CH2:19]([C:23](O)(C(O)=O)[CH2:24][C:25]([OH:27])=[O:26])[C:20](O)=O.[OH-].[Na+].Cl.[OH:35][C:36]([CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH3:46])=[O:37]>O>[OH:37][C:36]([CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH3:46])=[O:35].[C:25]([OH:27])(=[O:26])[CH2:24][CH2:23][CH2:19][CH2:20][CH2:36][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH3:43] |f:3.4,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CO)(CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)N(CCO)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)C(CC(=O)O)(C(=O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(=O)CCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(=O)CCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
We added the appropriate amount (
|
Type
|
ADDITION
|
Details
|
mixed well
|
Type
|
DISSOLUTION
|
Details
|
until dissolved
|
Type
|
CUSTOM
|
Details
|
to 21-25° C.
|
Type
|
CUSTOM
|
Details
|
(or room temperature)
|
Type
|
CUSTOM
|
Details
|
to 45-50° C.
|
Type
|
TEMPERATURE
|
Details
|
by warming on a hotplate
|
Type
|
TEMPERATURE
|
Details
|
maintained this temperature
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
CUSTOM
|
Details
|
to 21-25° C.
|
Type
|
CUSTOM
|
Details
|
(or room temperature)
|
Type
|
ADDITION
|
Details
|
We then mixed the solution for 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
mixed well
|
Name
|
|
Type
|
|
Smiles
|
OC(=O)CCCCCCCCC.C(CCCCCCCCCCC)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
NC(CO)(CO)CO.C(N(CCO)CCO)CO.[CH2:19]([C:23](O)(C(O)=O)[CH2:24][C:25]([OH:27])=[O:26])[C:20](O)=O.[OH-].[Na+].Cl.[OH:35][C:36]([CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH3:46])=[O:37]>O>[OH:37][C:36]([CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH3:46])=[O:35].[C:25]([OH:27])(=[O:26])[CH2:24][CH2:23][CH2:19][CH2:20][CH2:36][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH3:43] |f:3.4,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CO)(CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)N(CCO)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)C(CC(=O)O)(C(=O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(=O)CCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(=O)CCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
We added the appropriate amount (
|
Type
|
ADDITION
|
Details
|
mixed well
|
Type
|
DISSOLUTION
|
Details
|
until dissolved
|
Type
|
CUSTOM
|
Details
|
to 21-25° C.
|
Type
|
CUSTOM
|
Details
|
(or room temperature)
|
Type
|
CUSTOM
|
Details
|
to 45-50° C.
|
Type
|
TEMPERATURE
|
Details
|
by warming on a hotplate
|
Type
|
TEMPERATURE
|
Details
|
maintained this temperature
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
CUSTOM
|
Details
|
to 21-25° C.
|
Type
|
CUSTOM
|
Details
|
(or room temperature)
|
Type
|
ADDITION
|
Details
|
We then mixed the solution for 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
mixed well
|
Name
|
|
Type
|
|
Smiles
|
OC(=O)CCCCCCCCC.C(CCCCCCCCCCC)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
NC(CO)(CO)CO.C(N(CCO)CCO)CO.[CH2:19]([C:23](O)(C(O)=O)[CH2:24][C:25]([OH:27])=[O:26])[C:20](O)=O.[OH-].[Na+].Cl.[OH:35][C:36]([CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH3:46])=[O:37]>O>[OH:37][C:36]([CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH2:43][CH2:44][CH2:45][CH3:46])=[O:35].[C:25]([OH:27])(=[O:26])[CH2:24][CH2:23][CH2:19][CH2:20][CH2:36][CH2:38][CH2:39][CH2:40][CH2:41][CH2:42][CH3:43] |f:3.4,8.9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC(CO)(CO)CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CO)N(CCO)CCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)C(CC(=O)O)(C(=O)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(=O)CCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC(=O)CCCCCCCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
We added the appropriate amount (
|
Type
|
ADDITION
|
Details
|
mixed well
|
Type
|
DISSOLUTION
|
Details
|
until dissolved
|
Type
|
CUSTOM
|
Details
|
to 21-25° C.
|
Type
|
CUSTOM
|
Details
|
(or room temperature)
|
Type
|
CUSTOM
|
Details
|
to 45-50° C.
|
Type
|
TEMPERATURE
|
Details
|
by warming on a hotplate
|
Type
|
TEMPERATURE
|
Details
|
maintained this temperature
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
CUSTOM
|
Details
|
to 21-25° C.
|
Type
|
CUSTOM
|
Details
|
(or room temperature)
|
Type
|
ADDITION
|
Details
|
We then mixed the solution for 5 minutes
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
mixed well
|
Name
|
|
Type
|
|
Smiles
|
OC(=O)CCCCCCCCC.C(CCCCCCCCCCC)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |